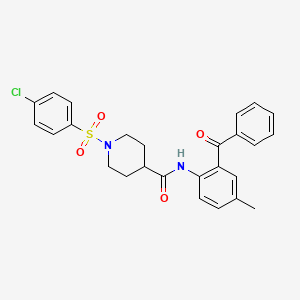
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN2O4S and its molecular weight is 497.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A piperidine core
- Benzoyl and chlorophenyl functional groups
- A sulfonamide moiety
This structural diversity contributes to its varied biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of:
- Antibacterial properties
- Enzyme inhibition
- Antitumor effects
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, a related study synthesized derivatives that showed significant inhibition against Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7l | Salmonella typhi | 15 |
| 7m | Bacillus subtilis | 18 |
| 7n | Escherichia coli | 12 |
Enzyme Inhibition
The compound's sulfonamide group is known for its enzyme inhibitory properties. Studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Bacterial Cell Wall Synthesis : The sulfonamide moiety may inhibit bacterial growth by interfering with the synthesis of folic acid.
- Enzyme Binding : The compound's structure allows it to bind effectively to active sites on enzymes like AChE, thereby inhibiting their function.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Characterization : A study detailed the synthesis of various piperidine derivatives, including the target compound, using spectral data analysis (1H-NMR, IR) to confirm their structures .
- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities, demonstrating promising results in inhibiting bacterial growth and enzyme activity .
- In Silico Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTMTGVXKKCSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













